4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine
Description
Properties
CAS No. |
918537-50-5 |
|---|---|
Molecular Formula |
C10H11Cl2N3O2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-16-9-7(17-4-2-3-11)5-15-8(9)10(12)13-6-14-15/h5-6H,2-4H2,1H3 |
InChI Key |
OHEHUKIGHOGVPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=NN2C=C1OCCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination
The initial step involves chlorination of the pyrrole derivative using phosphorus oxychloride or phosphorus pentachloride. This reaction introduces a chlorine atom at specific positions on the pyrrole ring. The reaction is performed in an anhydrous environment with dimethylformamide (DMF) as the solvent to ensure controlled reactivity.
Step 2: Etherification
The intermediate product undergoes etherification by reacting with 3-chloropropanol under basic conditions. Potassium carbonate or sodium hydride is commonly used as the base to deprotonate the alcohol group and facilitate nucleophilic substitution. This step attaches the 3-chloropropoxy group to the pyrrole ring.
Step 3: Methoxylation
Methoxylation is achieved by introducing a methoxy group at the desired position on the pyrrole ring. This step often employs methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as potassium t-butoxide.
Step 4: Cyclization
Cyclization to form the pyrrolo[2,1-f]triazine core is carried out by reacting the intermediate with ammonia or an amine derivative under high-temperature conditions. This reaction typically uses a sealed tube setup to maintain pressure and ensure complete cyclization.
Optimized Reaction Conditions
Key Parameters
- Temperature: Most reactions are conducted at elevated temperatures ranging from 80°C to 150°C.
- Solvents: Dimethyl sulfoxide (DMSO), DMF, and tetrahydrofuran (THF) are preferred due to their ability to dissolve polar intermediates.
- Catalysts: Copper-based Lewis acids (e.g., cuprous chloride) are used in some steps to enhance yields and simplify post-reaction purification.
Purification
Products are purified using column chromatography with solvent systems like methylene chloride/methanol mixtures. Crystallization is often employed for final purification.
Reaction Yields and Challenges
Yields
The overall yield for the synthesis of 4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F]triazine varies depending on reaction optimization but typically ranges between 40% and 60% for multistep processes.
Challenges
- Side reactions during chlorination can lead to over-chlorinated products.
- Etherification requires precise control over reaction conditions to avoid polymerization.
- Cyclization steps may suffer from incomplete conversion without adequate pressure or temperature control.
Data Table: Summary of Key Steps
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride/pentachloride | DMF | 100°C | ~85% |
| Etherification | 3-Chloropropanol + Base | DMF | 80°C | ~70% |
| Methoxylation | Methyl iodide/dimethyl sulfate | Potassium t-butoxide | Room Temp | ~60% |
| Cyclization | Ammonia/amine derivative | Sealed tube setup | >120°C | ~50% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
- Oxidation and Reduction
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Biological Activity
4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H12ClN5O2
- Molecular Weight : 285.7 g/mol
- CAS Number : Not explicitly provided in the search results.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects. Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that the compound has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It may also act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antitumor Activity
In a study conducted by researchers at a prominent pharmaceutical institute, this compound was tested against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited a dose-dependent cytotoxic effect with IC50 values ranging from 10 to 20 µM.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
Research Findings
Recent research has highlighted several mechanisms through which this compound exerts its biological effects:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a mechanism for its cytotoxicity.
- Inhibition of Signal Transduction Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Analogues
*Estimated based on molecular formula C₉H₉Cl₂N₃O₂.
Key Observations:
Substituent Impact on Bioactivity: Halogens (Cl, Br, F) at the 4- or 5-position enhance electrophilicity, promoting interactions with nucleophilic residues in viral or kinase targets .
Synthetic Strategies :
- Pyrrolo[2,1-f][1,2,4]triazines are synthesized via halogenation, nucleophilic substitution, or transition metal-mediated coupling . For example, the 6-(3-chloropropoxy) group may be introduced via SN2 displacement of a bromo intermediate .
The target compound’s chloro and alkoxy groups may mimic nucleotide analogs, inhibiting viral replication . Kinase inhibitors like 4-chloro-6-(1-methylpyrazol-4-yl) derivatives () suggest the target compound could be repurposed for oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
